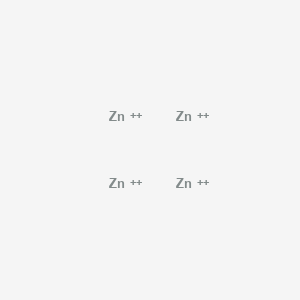

zinc(2+)

説明

グルカルピダーゼは、カルボキシペプチダーゼ G2 とも呼ばれ、主に腎機能が低下した患者におけるメトトレキセートの有毒な血漿濃度を低下させるために使用される組換え細菌酵素です。メトトレキセートは化学療法薬および免疫抑制剤であり、適切に管理されなければ、その毒性は生命を脅かす可能性があります。 グルカルピダーゼはメトトレキセートをその不活性代謝産物に急速に加水分解し、メトトレキセートの排泄のための腎臓以外の経路を提供します .

2. 製法

合成経路と反応条件: グルカルピダーゼは組換えDNA技術によって製造されます。カルボキシペプチダーゼ G2 をコードする遺伝子は、シュードモナス属菌株 RS-16 からクローニングされ、遺伝子改変された大腸菌で発現されます。 次に、酵素は一連のクロマトグラフィー技術によって精製されます .

工業生産方法: 工業用環境では、グルカルピダーゼは、遺伝子改変された大腸菌が制御された条件下で培養される大型バイオリアクターで生産されます。酵素は収穫され、製薬基準を満たすように精製されます。 最終製品は通常、静脈内投与用に粉末状に凍結乾燥されます .

準備方法

Synthetic Routes and Reaction Conditions: Glucarpidase is produced through recombinant DNA technology. The gene encoding carboxypeptidase G2 is cloned from Pseudomonas sp. strain RS-16 and expressed in genetically modified Escherichia coli bacteria. The enzyme is then purified through a series of chromatographic techniques .

Industrial Production Methods: In industrial settings, glucarpidase is produced in large bioreactors where genetically modified Escherichia coli are cultured under controlled conditions. The enzyme is harvested and purified to meet pharmaceutical standards. The final product is typically lyophilized into a powder form for intravenous administration .

化学反応の分析

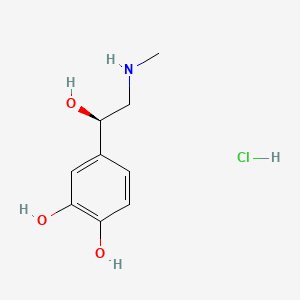

反応の種類: グルカルピダーゼは、主に葉酸およびメトトレキセートなどの古典的な抗葉酸からのカルボキシル末端グルタミン酸残基の加水分解を触媒します。 この反応により、メトトレキセートは不活性代謝産物であるグルタミン酸と 2,4-ジアミノ-N10-メチルプテロイル酸 (DAMPA) に変換されます .

一般的な試薬と条件: 酵素は pH 7.5 で最適に機能し、pH 5 ~ 10 の範囲で安定しています。 酵素は 50°C で最大の活性を示し、20 ~ 70°C の温度範囲で安定性を維持します .

主要な生成物: グルカルピダーゼによって触媒される加水分解反応の主な生成物はグルタミン酸と 2,4-ジアミノ-N10-メチルプテロイル酸であり、どちらも無毒であり、肝臓から排泄されます .

4. 科学研究への応用

グルカルピダーゼは、科学研究および医学においていくつかの重要な用途があります。

化学: 酵素動力学とタンパク質工学の研究に使用され、酵素の安定性と活性を理解し改善します.

生物学: 酵素は、葉酸代謝および細菌生理におけるカルボキシペプチダーゼの役割に関する研究に使用されます.

医学: グルカルピダーゼは、特に腎臓機能が低下した患者におけるメトトレキセート中毒の治療に不可欠です。 .

産業: さまざまな条件下での酵素の安定性と活性により、治療用タンパク質の生産など、バイオテクノロジー分野における貴重なツールとなっています.

科学的研究の応用

作用機序

グルカルピダーゼは、メトトレキセートからカルボキシル末端グルタミン酸残基を加水分解し、それを不活性代謝産物であるグルタミン酸と 2,4-ジアミノ-N10-メチルプテロイル酸に変換することにより効果を発揮します。 この反応は、メトトレキセートの排泄のための代替経路を提供し、腎臓をバイパスし、腎臓機能が低下した患者における毒性のリスクを軽減します . 酵素は細胞外で作用し、血漿中のメトトレキセート濃度を急速に低下させます .

類似化合物:

レボレボフォリン: レボフォリンのより強力な形態で、メトトレキセートの毒性を軽減するために同様に使用されます.

グルカルピダーゼの独自性: グルカルピダーゼは、メトトレキセートを無毒の代謝産物に急速に加水分解する能力においてユニークであり、メトトレキセートの排泄のための腎臓以外の経路を提供します。 これは、従来の治療法であるレボフォリンが効果的ではない可能性のある腎機能が低下した患者にとって特に価値があります .

類似化合物との比較

Uniqueness of Glucarpidase: Glucarpidase is unique in its ability to rapidly hydrolyze methotrexate into non-toxic metabolites, providing a non-renal pathway for its elimination. This makes it particularly valuable for patients with renal impairment, where traditional treatments like leucovorin may not be effective .

特性

IUPAC Name |

zinc(2+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Zn/q4*+2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQXMCNBQHANEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn4+8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Methotrexate is an anticancer agent widely used to treat various cancers: it is often used in higher doses in leukemias and lymphomas. As methotrexate and its metabolites are primarily excreted in the kidneys, patients with reduced renal function are at an elevated risk for increased drug exposure and methotrexate toxicity. Methotrexate itself can cause renal toxicity at high doses: methotrexate-induced renal damage can occur by precipitation of methotrexate and its breakdown products in the renal tubules, or from a direct toxic effect of the drug. Glucarpidase is a recombinant bacterial enzyme that hydrolyzes the carboxyl-terminal glutamate residue from folic acid and classical antifolates such as methotrexate. Glucarpidase converts methotrexate to its inactive metabolites glutamate and 2,4-diamino-N10-methylpteroic acid (DAMPA), which is a nontoxic metabolite. DAMPA is later excreted in urine or further metabolized by the liver into hydroxyl-DAMPA, DAMPA-glucuronide, and hydroxy-DAMPA-glucuronide. Glucarpidase provides an alternate non-renal pathway for methotrexate elimination in patients with renal dysfunction during high-dose methotrexate treatment. | |

| Record name | Glucarpidase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9074-87-7 | |

| Record name | Glucarpidase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrolase, γ-glutamyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。